
Bendiocarb
Overview
Description
Bendiocarb is a carbamate insecticide known for its effectiveness against a wide range of nuisance and disease vector insects. It was first introduced in 1971 by Fisons Ltd and is currently marketed under various trade names such as Ficam, Dycarb, Garvox, Turcam, Niomil, Seedox, and Tattoo . This compound is acutely toxic and is used in public health and agriculture to control pests like bedbugs, mosquitoes, flies, wasps, ants, fleas, cockroaches, silverfish, and ticks . It is one of the twelve insecticides recommended by the World Health Organization for malaria control .
Preparation Methods
Bendiocarb is synthesized through a series of chemical reactions involving the formation of carbamate esters. The synthetic route typically involves the reaction of 2,2-dimethyl-1,3-benzodioxol-4-ol with methyl isocyanate under controlled conditions . The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) for the determination of the active ingredient, ensuring the purity and quality of the final product .
Chemical Reactions Analysis
Bendiocarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions of this compound can yield different reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bendiocarb has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies involving carbamate chemistry and insecticide formulations.
Medicine: Investigated for its potential toxicological effects and mechanisms of action in mammalian systems.
Mechanism of Action
Bendiocarb exerts its effects by inhibiting acetylcholinesterase, an enzyme essential for the normal transmission of nerve impulses . By binding to the active site of this enzyme, this compound leads to an accumulation of acetylcholine at nerve muscle sites, disrupting normal nerve function . This mechanism is similar to other carbamate insecticides, making this compound effective in controlling a wide range of insects .
Comparison with Similar Compounds
Bendiocarb belongs to the carbamate family of insecticides, which includes compounds like carbaryl, aldicarb, and propoxur . Compared to these compounds, this compound is classified as intermediately toxic and is known for its high insecticidal activity at low dosages . Its unique properties, such as being virtually odorless and not leaving an unsightly deposit, make it acceptable for use in household and public health settings .
Similar Compounds
Carbaryl: Another carbamate insecticide with similar mechanisms of action but different toxicity levels.
Aldicarb: Known for its high toxicity and effectiveness against a wide range of pests.
Propoxur: Used in public health for controlling pests like mosquitoes and cockroaches.
This compound’s unique combination of high efficacy, moderate toxicity, and versatility in application makes it a valuable tool in pest control and scientific research.
Biological Activity
Bendiocarb is a carbamate insecticide widely used in agriculture and vector control. Its biological activity is characterized by its effects on various organisms, including mammals, aquatic species, and insects. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological effects of this compound, highlighting its mechanisms of action, toxicity levels, and environmental impact.
This compound functions primarily as an acetylcholinesterase (AChE) inhibitor. By inhibiting this enzyme, it disrupts the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine at synapses. This can result in overstimulation of the nervous system, causing paralysis and death in susceptible organisms.
1. Zebrafish Embryotoxicity
A study assessed the effects of this compound on zebrafish embryos. The results indicated significant embryotoxicity at various concentrations:
- EC50 Values :
- Embryonic deformities: 2.30 mg/L
- Reduced body length: 0.39 mg/L
- Observations : Tail malformations and altered heart rates were noted at concentrations above 0.4 mg/L. Additionally, oxidative stress markers were elevated in treated embryos, indicating a biochemical response to toxicity .
2. Acute and Chronic Exposure in Aquatic Species
Research on the pond snail (Lymnaea stagnalis) revealed that both acute and chronic exposure to this compound affected mortality rates and developmental progression:
- Findings :
Insecticidal Efficacy
This compound has been evaluated for its effectiveness against various insect vectors:
1. Residual Bio-efficacy
A study conducted in Burkina Faso assessed the residual efficacy of this compound applied through indoor residual spraying (IRS):
- Results :
2. Resistance Studies
In regions where this compound is used extensively, resistance development has been documented:
- Findings : A study indicated that Anopheles funestus exhibited phenotypic resistance to both pyrethroids and this compound, with a mortality rate of only 33.6% when exposed to this compound .
Case Study: Impact on Non-target Organisms
Research investigating the effects of this compound on chicks found no significant toxicity to liver or central nervous system tissues at administered doses. This suggests that while this compound is effective against target pests, its impact on non-target species may vary based on exposure levels and biological context .
Data Summary
Study Focus | Organism | Key Findings | EC50/LC50 Values |
---|---|---|---|
Embryotoxicity | Zebrafish | Tail malformations; oxidative stress | EC50 = 2.30 mg/L |
Aquatic Toxicity | Pond Snail | Increased mortality; developmental delays | Varies by concentration |
Insecticidal Efficacy | Anopheles stephensi | High mortality post IRS application | Up to 93.83% |
Resistance | Anopheles funestus | Resistance observed; low mortality rate | MR = 33.6% |
Q & A
Basic Research Questions
Q. What are the primary mechanisms of bendiocarb toxicity in mammalian systems, and how can these be experimentally validated?
this compound inhibits acetylcholinesterase (AChE), disrupting neurotransmission. To validate this:
- Use in vitro AChE activity assays with liver microsomes or brain homogenates exposed to this compound .
- Quantify inhibition kinetics (e.g., IC₅₀ values) via spectrophotometric methods (Ellman assay).
- Compare results with positive controls (e.g., carbofuran) and negative controls (solvent-only groups) to isolate this compound-specific effects .
Q. How should researchers design dose-response studies to assess this compound's sublethal effects in animal models?
- Select a range of doses (e.g., 1–20 mg/kg for rabbits) based on LD₅₀ values .
- Include longitudinal sampling (e.g., days 10 and 20 post-exposure) to capture time-dependent ultrastructural changes in tissues (e.g., skeletal muscle sarcomere dissolution via electron microscopy) .
- Use repeated-measures ANOVA to analyze temporal trends and dose-dependent variance .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Follow ISO 17034 guidelines: use PPE (gloves, lab coats, respirators), conduct experiments in fume hoods, and maintain spill kits .
- Store this compound in airtight containers at ≤4°C to prevent degradation .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioaccumulation potential be resolved across studies?
- Contradiction : Some studies report rapid excretion (80–95% within 48 hours in rabbits), while others detect tissue residues (e.g., fat, liver) post-exposure .
- Resolution :
- Standardize exposure duration and metabolic profiling across models (e.g., compare rats vs. rabbits).
- Use radiolabeled this compound (¹⁴C) to track distribution and half-life in tissues via liquid scintillation counting .
- Apply compartmental pharmacokinetic modeling to reconcile interspecies differences .
Q. What experimental designs are optimal for assessing this compound’s chronic effects on non-target organisms?
- Use mesocosm studies to simulate environmental exposure, incorporating benthic invertebrates (e.g., Daphnia magna) and aquatic plants.
- Measure biomarkers (e.g., AChE inhibition, oxidative stress markers like glutathione-S-transferase) at intervals (e.g., 7, 14, 21 days) .
- Apply factorial design to test interactions with environmental variables (pH, temperature) .
Q. How can researchers address discrepancies in this compound’s reported LD₅₀ values across species?
- Example : LD₅₀ ranges from 34–156 mg/kg in rats vs. 35–40 mg/kg in rabbits .
- Methodology :
- Conduct interspecies comparative studies under standardized conditions (diet, age, sex).
- Use probit analysis to calculate LD₅₀ with 95% confidence intervals, controlling for genetic variability .
- Publish raw mortality data and survival curves to enable meta-analysis .
Q. What advanced analytical techniques are suitable for detecting this compound metabolites in biological samples?
- LC-MS/MS : Quantify hydroxylated metabolites (e.g., 2,2-dimethyl-1,3-benzodioxol-4-ol) in urine or plasma .
- Immunoassays : Develop ELISA kits for high-throughput screening of field samples (validate against LC-MS/MS) .
Q. Methodological Guidance for Data Interpretation
Q. How should time-dependent ultrastructural changes (e.g., mitochondrial swelling) be quantified in this compound-exposed tissues?
- Use transmission electron microscopy (TEM) to capture high-resolution images of skeletal muscle .
- Apply image analysis software (e.g., ImageJ) to measure mitochondrial area/cristae density.
- Correlate structural damage with functional assays (e.g., ATP synthesis rates) .
Q. How can researchers integrate multi-omics approaches to study this compound’s systemic effects?
Properties
IUPAC Name |
(2,2-dimethyl-1,3-benzodioxol-4-yl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2)15-8-6-4-5-7(9(8)16-11)14-10(13)12-3/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGGRYVFLWGFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C(=CC=C2)OC(=O)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Record name | BENDIOCARB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18059 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032327 | |
Record name | Bendiocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bendiocarb is a white solid. Melting point 265 °F (129-130 °C). Insoluble in water. Used as a contact insecticide., Odorless white crystals formulated as dusts, granules, wettable powders, and sprays; [EXTOXNET], White solid. | |
Record name | BENDIOCARB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18059 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bendiocarb | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1760 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BENDIOCARB (FICAM) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/781 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 260 mg/L at 25 °C, 200 g/kg acetone; 100 g/kg dichloromethane; 200 g/kg dioxane; 40 g/kg benzene; 10 g/kg ethanol, 350 ppm in hexane, In dichloromethane 200-300, acetone 15-200, methanol 75-100, ethyl acetate 60-75, p-xylene 11.7, n-hexane 0.225 (all in g/L, 20 °C), Solubility in kerosene 0.03% | |
Record name | BENDIOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.25 g/cu cm at 20 °C | |
Record name | BENDIOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
1.25 | |
Record name | BENDIOCARB (FICAM) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/781 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.0000345 [mmHg], 4.6 mPa /3.45X10-5 mm Hg/ at 25 °C, 5x10-6 mmHg | |
Record name | Bendiocarb | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1760 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BENDIOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENDIOCARB (FICAM) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/781 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
White powder, White solid, Colorless, crystalline solid | |
CAS No. |
22781-23-3 | |
Record name | BENDIOCARB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18059 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bendiocarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22781-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bendiocarb [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022781233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bendiocarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bendiocarb | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENDIOCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFH0ZU0A5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENDIOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENDIOCARB (FICAM) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/781 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
129.6 °C, "265 °F" | |
Record name | BENDIOCARB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENDIOCARB (FICAM) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/781 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.